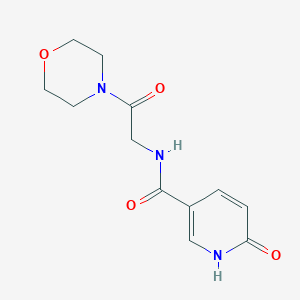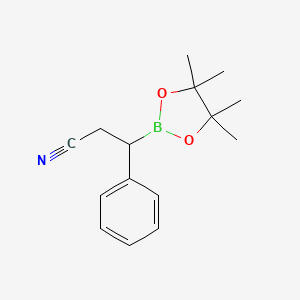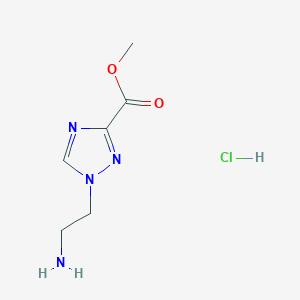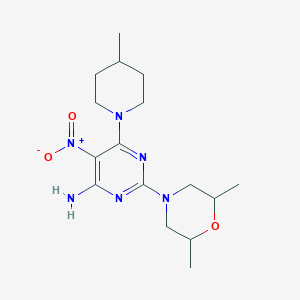
3-ethoxy-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Structural Analysis
- The study by Köysal et al. (2005) investigates the structures of similar pyrazole derivatives, focusing on the geometric parameters and conformation of the molecules. They emphasize the intramolecular interactions and the arrangement of substituted phenyl groups relative to the pyrazole ring (Köysal et al., 2005).
Synthesis and Application in Imaging
- A study by Katoch-Rouse and Horti (2003) demonstrates the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
Biological Activity
- Liu et al. (2016) synthesized a compound similar to 3-ethoxy-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-carboxamide, showing effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
- Zhao et al. (2017) prepared pyrazole carboxamide derivatives, finding that some exhibit good nematocidal activity against Meloidogyne incognita (Zhao et al., 2017).
Synthesis Methods
- Microwave-assisted synthesis of carboxamides, similar to the compound , was studied by Milosevic et al. (2015) for potential use in various applications (Milosevic et al., 2015).
Herbicidal Activity
- Ohno et al. (2004) synthesized derivatives of pyrazole-4-carboxamide, examining their herbicidal activity against various weeds, demonstrating the potential agricultural applications of similar compounds (Ohno et al., 2004).
properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(3-fluorophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-3-18-9-12(14(17-18)20-4-2)13(19)16-11-7-5-6-10(15)8-11/h5-9H,3-4H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYLDFDDWRWQSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413829.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride](/img/structure/B2413830.png)
![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2413831.png)






![2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2413841.png)



![1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2413851.png)